1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorophenyl group, a methylpiperazine moiety, and a piperidine carboxamide structure
Preparation Methods
The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Preparation of 3-chlorobenzyl chloride: This is achieved by chlorination of benzyl chloride using chlorine gas in the presence of a catalyst.
Formation of N-(4-(4-methylpiperazin-1-yl)benzyl)piperidine-4-carboxamide: This involves the reaction of 4-(4-methylpiperazin-1-yl)benzylamine with piperidine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final coupling reaction: The final step involves the coupling of 3-chlorobenzyl chloride with N-(4-(4-methylpiperazin-1-yl)benzyl)piperidine-4-carboxamide under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Pharmacology: It is studied for its interactions with biological targets such as receptors and enzymes, providing insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, helping to elucidate the molecular mechanisms underlying various physiological and pathological conditions.
Industrial Applications: It is explored for its potential use in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine: This compound shares the chlorophenyl and piperazine moieties but lacks the piperidine carboxamide structure.
N-(4-(4-methylpiperazin-1-yl)benzyl)piperidine-4-carboxamide: This compound contains the piperidine carboxamide and methylpiperazine groups but lacks the chlorophenyl moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN4O/c1-28-13-15-30(16-14-28)24-7-5-20(6-8-24)18-27-25(31)22-9-11-29(12-10-22)19-21-3-2-4-23(26)17-21/h2-8,17,22H,9-16,18-19H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBDHLBDGYTHRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)CC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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